molecular formula C9H7NO3S B13027119 4-Hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylicacid

4-Hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylicacid

Cat. No.: B13027119
M. Wt: 209.22 g/mol
InChI Key: FQYVEDYOXWTALX-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylicacid is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylicacid typically involves multi-step organic synthesis One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-Hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylicacid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylicacid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Comparison: Compared to these similar compounds, 4-Hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylicacid is unique due to the presence of the thieno ring, which imparts different chemical and physical properties

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

3-methyl-4-oxo-5H-thieno[3,2-c]pyridine-7-carboxylic acid

InChI

InChI=1S/C9H7NO3S/c1-4-3-14-7-5(9(12)13)2-10-8(11)6(4)7/h2-3H,1H3,(H,10,11)(H,12,13)

InChI Key

FQYVEDYOXWTALX-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C(=O)NC=C2C(=O)O

Origin of Product

United States

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